molecular formula C16H18N2O2S B5698215 2-(acetylamino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide

2-(acetylamino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide

Cat. No.: B5698215
M. Wt: 302.4 g/mol
InChI Key: GLADHDYODVPQCQ-UHFFFAOYSA-N
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Description

2-(acetylamino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(acetylamino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the functional groups.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(acetylamino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

  • 2-(acetylamino)-4-phenyl-5-methyl-3-thiophenecarboxamide
  • 2-(acetylamino)-4-(4-methylphenyl)-5-methyl-3-thiophenecarboxamide
  • 2-(acetylamino)-4-(4-chlorophenyl)-5-methyl-3-thiophenecarboxamide

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the phenyl ring. These variations can significantly impact the compound’s chemical properties and biological activity.
  • Uniqueness: 2-(acetylamino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide is unique due to the presence of the ethyl group, which can influence its lipophilicity, binding affinity, and overall pharmacokinetic profile.

Properties

IUPAC Name

2-acetamido-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-4-11-5-7-12(8-6-11)13-9(2)21-16(18-10(3)19)14(13)15(17)20/h5-8H,4H2,1-3H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLADHDYODVPQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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